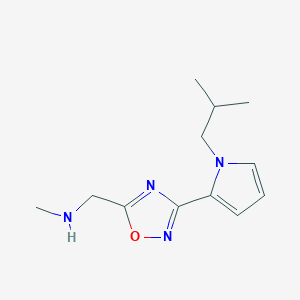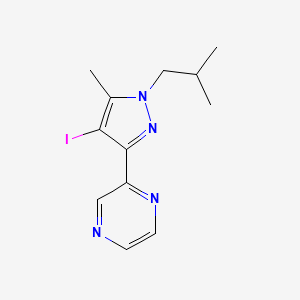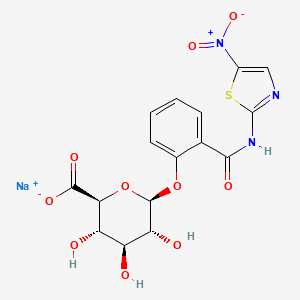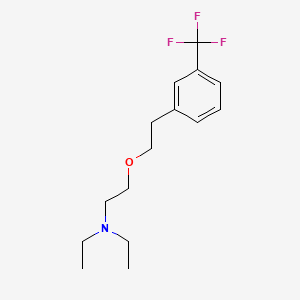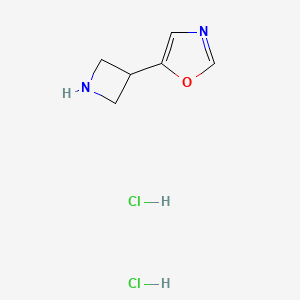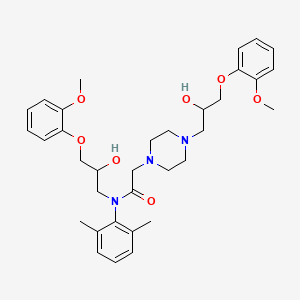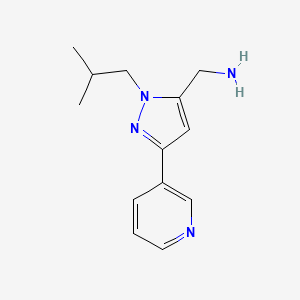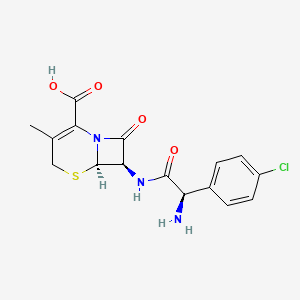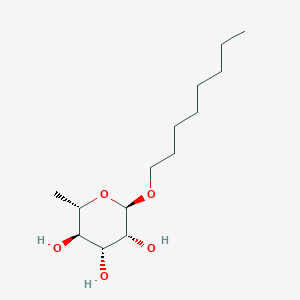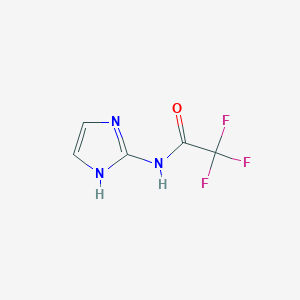
2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to an acetamide moiety, which is further linked to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 2-aminoimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The imidazole ring in this compound can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: The compound can be reduced under specific conditions to yield derivatives with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized acetamide derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-N-(1H-imidazol-4-yl)acetamide
- 2,2,2-Trifluoro-N-(1H-imidazol-5-yl)acetamide
- 2,2,2-Trifluoro-N-(1H-imidazol-1-yl)acetamide
Comparison: 2,2,2-Trifluoro-N-(1H-imidazol-2-yl)acetamide is unique due to the position of the imidazole ring attachment, which can influence its chemical reactivity and biological activity. The specific positioning of the imidazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Properties
Molecular Formula |
C5H4F3N3O |
|---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(1H-imidazol-2-yl)acetamide |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3(12)11-4-9-1-2-10-4/h1-2H,(H2,9,10,11,12) |
InChI Key |
OGJJVGPBMLJJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


